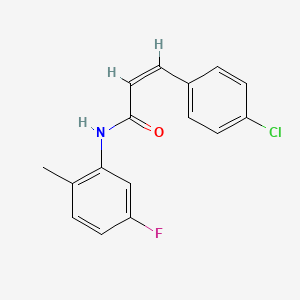

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide is a useful research compound. Its molecular formula is C16H13ClFNO and its molecular weight is 289.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antipathogenic Activity

Acrylamide derivatives like 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide have been studied for their interaction with bacterial cells. They exhibit significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Protein Fluorescence Quenching

Acrylamide is an efficient quencher of tryptophanyl fluorescence in proteins. This quenching reaction, involving physical contact between the quencher and an excited indole ring, provides insights into the exposure of tryptophan residues in proteins. Such studies are valuable for monitoring protein conformational changes (Eftink & Ghiron, 1976).

Sensing Hydrophilic Compounds

Self-assembled aggregates of acrylamide derivatives can selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This capability to transfer compounds from aqueous solutions to organic media highlights their potential in various scientific applications (Sawada et al., 2000).

Corrosion Inhibition

Specific acrylamide derivatives have been shown to be effective corrosion inhibitors for copper in nitric acid solutions. This property is crucial for various industrial applications, particularly in materials science and engineering (Abu-Rayyan et al., 2022).

Biocompatible Luminogens

Acrylamide derivatives are used in the synthesis of biocompatible macromolecular luminogens. These luminogens have applications in sensing and removal of metal ions like Fe(III) and Cu(II), as well as in cell imaging, demonstrating their versatility in both environmental and biological sciences (Dutta et al., 2020).

Insecticidal Agents

Certain acrylamide derivatives have been synthesized for use as insecticidal agents. Their efficacy against pests like the cotton leafworm, Spodoptera littoralis, indicates their potential in agricultural and pest control applications (Rashid et al., 2021).

Virus Agglutination Inhibition

Acrylamide copolymers have been found to inhibit the agglutination of erythrocytes by influenza A virus. This suggests potential applications in virology and the development of antiviral therapies (Lees et al., 1994).

Chemical Reactions and Rearrangements

Acrylamide derivatives undergo interesting chemical reactions, such as O,N and N,N double rearrangement, which are fundamental to synthetic chemistry and material science (Yokoyama, Hatanaka, & Sakamoto, 1985).

Radiotracer Synthesis

Acrylamide compounds have been utilized in the synthesis of radiotracers for positron emission tomography (PET), demonstrating their importance in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).

Detection of Tritium-Labelled Proteins

Acrylamide gels are used in detecting tritium-labelled proteins and nucleic acids, crucial in biochemical and molecular biology research (Bonner & Laskey, 1974).

Nanocomposite Preparation

Acrylamide oligomers have been used in preparing nanocomposites with applications in surface modification and polymer science (Sawada, Ishida, & Sasazawa, 2007).

Eigenschaften

IUPAC Name |

(Z)-3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO/c1-11-2-8-14(18)10-15(11)19-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,19,20)/b9-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRSRWOELFDHNR-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)NC(=O)/C=C\C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2602399.png)

![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2602402.png)

![1-(3,4-difluorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)

![3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2602407.png)

![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)

![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)